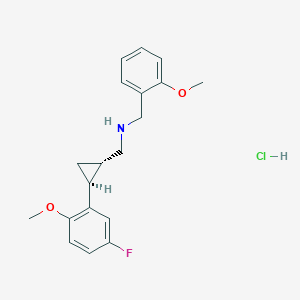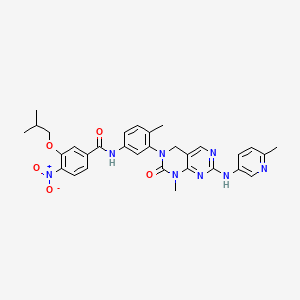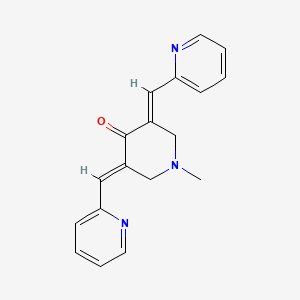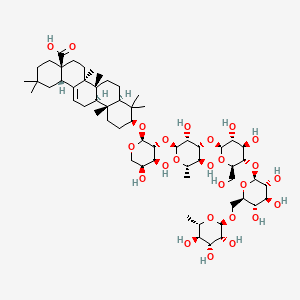
5-HT2C agonist-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HT2C agonist-3 is a compound that selectively activates the serotonin 5-HT2C receptor, a subtype of the serotonin receptor family. This receptor is involved in various physiological processes, including mood regulation, appetite control, and cognitive functions. The compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as obesity, psychiatric disorders, and substance abuse .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-HT2C agonist-3 typically involves the use of indole derivatives. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization of the indole ring: Various substituents are introduced to the indole core to enhance selectivity and potency. This can involve halogenation, alkylation, or acylation reactions.
Coupling reactions: The functionalized indole is then coupled with other moieties, such as aminoethyl groups, to form the final compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-HT2C agonist-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce or modify functional groups on the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
5-HT2C agonist-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: The compound helps in understanding the role of 5-HT2C receptors in physiological processes such as appetite control and mood regulation.
Medicine: this compound is being investigated for its potential therapeutic applications in treating obesity, depression, anxiety, and substance abuse disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonin system .
Mecanismo De Acción
5-HT2C agonist-3 exerts its effects by selectively binding to and activating the serotonin 5-HT2C receptor. This receptor is a G protein-coupled receptor that, upon activation, triggers a cascade of intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores. This signaling cascade ultimately results in various physiological responses, such as reduced appetite and altered mood .
Comparación Con Compuestos Similares
Similar Compounds
Lorcaserin: Another 5-HT2C receptor agonist used for weight management.
Agomelatine: An antidepressant that also targets the 5-HT2C receptor.
Fenfluramine: Previously used as an appetite suppressant but withdrawn due to safety concerns
Uniqueness of 5-HT2C Agonist-3
This compound is unique in its high selectivity for the 5-HT2C receptor, minimizing off-target effects on other serotonin receptor subtypes such as 5-HT2A and 5-HT2B. This selectivity reduces the risk of side effects commonly associated with other 5-HT2C receptor agonists, such as hallucinations and cardiac issues .
Propiedades
Fórmula molecular |
C19H23ClFNO2 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C19H22FNO2.ClH/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2;/h3-8,10,14,16,21H,9,11-12H2,1-2H3;1H/t14-,16+;/m1./s1 |
Clave InChI |
KNTRIIJGIFKPED-XMZRARIVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)


